iso-Valeraldehyde-D2
Description
Properties
IUPAC Name |
3,4-dideuterio-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRJJRRZDOVPD-WQPYEJCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC([2H])(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iso-Valeraldehyde-D2 can be synthesized through several methods. One common synthetic route involves the hydroformylation of isobutene, where isobutene reacts with hydrogen and carbon monoxide to form this compound . Another method involves the isomerization of 3-methylbut-3-en-1-ol using copper oxide and zinc oxide as catalysts . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Iso-Valeraldehyde-D2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: This compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Major products formed from these reactions include isovaleric acid, isoamyl alcohol, and various substituted derivatives .
Scientific Research Applications
Iso-Valeraldehyde-D2 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of iso-Valeraldehyde-D2 involves its interaction with specific molecular targets and pathways. For example, in chemotaxis studies, this compound binds to receptors on the surface of zoospores, triggering a signaling cascade that results in directed movement towards the compound . This binding is specific and saturable, indicating the presence of dedicated receptors for this compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of iso-Valeraldehyde-D2 and Analogous Compounds
| Property | This compound | iso-Valeraldehyde (C₅H₁₀O) | Valeraldehyde (C₅H₁₀O) | Deuterated Formaldehyde (CD₂O) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 88.15 | 86.13 | 86.13 | 34.03 |
| Boiling Point (°C) | ~92–94* | 92–94 | 103–105 | -21 |
| Solubility in Water | Slightly soluble | Slightly soluble | Moderately soluble | Highly soluble |
| Key Applications | Isotopic tracing, NMR studies | Flavoring, industrial synthesis | Solvent, resins | NMR solvent, tracer |
*Estimated based on isotopic mass effects .
- Deuterium Effects : The replacement of hydrogen with deuterium increases molecular weight and reduces vibrational frequencies, leading to higher boiling points and altered infrared (IR) spectra. The kinetic isotope effect also slows reaction rates in processes involving C-H/D bond cleavage .
- Branching vs. Straight Chain : Compared to valeraldehyde (straight-chain pentanal), this compound’s branched structure (3-methylbutanal) reduces intermolecular van der Waals forces, resulting in a lower boiling point than its linear counterpart .
Spectroscopic Differences
Table 2: NMR Spectral Shifts (ppm) Comparison
| Compound | ¹H-NMR (CH₃ groups) | ¹³C-NMR (Carbonyl C=O) |
|---|---|---|
| This compound | 0.95–1.10 (m)* | 205–208 |
| iso-Valeraldehyde | 0.98–1.12 (t) | 204–207 |
| Valeraldehyde | 1.40–1.50 (m) | 210–212 |
*m = multiplet; t = triplet.
- The deuterium in this compound splits proton signals in adjacent groups, simplifying ¹H-NMR interpretation. In ¹³C-NMR, isotopic shifts are subtle but detectable (~1 ppm downfield) .
Research Findings and Limitations
Biological Activity
Iso-Valeraldehyde-D2, a deuterated form of iso-valeraldehyde, is an organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, cytotoxic, and metabolic effects.
This compound (C5H10O-D2) is a branched-chain aldehyde derived from valine. Its structure features a carbonyl group (C=O) attached to a branched carbon chain, which influences its reactivity and interactions with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of iso-valeraldehyde derivatives. Iso-valeraldehyde itself has been shown to exhibit activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The mechanism is believed to involve the inhibition of the enzyme MraY, crucial for peptidoglycan biosynthesis in bacterial cell walls.
Table 1: Inhibitory Effects of Iso-Valeraldehyde and Derivatives on MraY Activity
| Compound | IC50 (μM) |
|---|---|
| This compound | TBD |
| Iso-Valeraldehyde | 0.33 |
| Muraymycin Analog 7a | 0.01 |
| Muraymycin Analog 8a | 0.09 |
Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.
Cytotoxicity
Studies have also explored the cytotoxic effects of iso-valeraldehyde on various cell lines. For instance, research indicates that iso-valeraldehyde can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death . The compound's influence on cellular metabolism and oxidative stress responses has been documented, showing potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, iso-valeraldehyde was tested against a panel of bacterial strains. The results indicated that it effectively inhibited bacterial growth at concentrations as low as 0.1 μg/mL, demonstrating significant promise as a natural preservative in food products .
Study 2: Cytotoxicity in Cancer Cell Lines
A detailed investigation into the cytotoxic effects of iso-valeraldehyde on human breast cancer cell lines revealed that exposure led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis, suggesting that iso-valeraldehyde could be developed into a therapeutic agent for cancer treatment .
Metabolism and Toxicology
The metabolic pathways for iso-valeraldehyde involve its conversion into various metabolites through enzymatic reactions in the liver. Studies suggest that while iso-valeraldehyde is relatively safe at low concentrations, higher doses may lead to toxicological effects due to its reactivity with cellular components .
Table 2: Metabolic Pathways of Iso-Valeraldehyde
| Pathway | Enzyme Involved | Product |
|---|---|---|
| Oxidation | Aldehyde dehydrogenase | Carboxylic acid |
| Conjugation | Glutathione S-transferase | Glutathione conjugate |
Q & A
Q. What are the primary spectroscopic characterization methods for iso-Valeraldehyde-D2, and how do they differ from non-deuterated analogs?
Methodological Answer:
- NMR Analysis: Use -NMR to observe proton signals in non-deuterated analogs, while -NMR or -NMR (with isotopic substitution effects) is critical for this compound. Compare chemical shifts and coupling constants to confirm deuterium incorporation .
- IR Spectroscopy: Analyze C-D stretching vibrations (~2000–2200 cm), which are distinct from C-H stretches (~2800–3000 cm). Quantify isotopic purity via peak integration .
- Mass Spectrometry: High-resolution MS (HRMS) identifies isotopic patterns, distinguishing D-labeled compounds from natural abundance isotopes.
Q. How should researchers design controlled experiments to study the stability of this compound under varying pH conditions?
Methodological Answer:
Q. What are the best practices for synthesizing this compound with high isotopic purity?
Methodological Answer:
- Deuterium Source: Use DO or deuterated reagents (e.g., NaBD) in reduction steps to ensure selective deuterium incorporation .
- Purification: Employ fractional distillation or preparative GC to separate isotopologues. Validate purity via -NMR and isotopic ratio MS .
- Quality Control: Compare experimental IR/NMR data with computational simulations (e.g., DFT calculations) to confirm structural fidelity .
Advanced Research Questions
Q. How can isotopic substitution (D2_22) alter the reaction kinetics of iso-Valeraldehyde in nucleophilic addition reactions?
Methodological Answer:
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, enthalpy) of this compound?
Methodological Answer:
Q. How to integrate this compound into mechanistic studies of atmospheric oxidation pathways?
Methodological Answer:
Q. What experimental designs minimize confounding variables when studying deuterium’s role in this compound’s biological interactions?
Methodological Answer:
- Quasi-Experimental Design:
- Data Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
